molecular formula C21H21N2O5P B11536598 4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol

4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol

Cat. No.: B11536598
M. Wt: 412.4 g/mol
InChI Key: BMVBGBXPTIJEDU-HYARGMPZSA-N
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Description

4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a phosphoryl hydrazine moiety and a benzene ring substituted with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol typically involves multiple steps:

    Formation of Bis(3-methylphenoxy)phosphoryl Hydrazine: This intermediate can be synthesized by reacting 3-methylphenol with phosphoryl chloride (POCl₃) to form bis(3-methylphenoxy)phosphoryl chloride. This compound is then reacted with hydrazine hydrate to yield bis(3-methylphenoxy)phosphoryl hydrazine.

    Condensation Reaction: The bis(3-methylphenoxy)phosphoryl hydrazine is then subjected to a condensation reaction with 4-formylbenzene-1,3-diol under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene ring.

    Reduction: Reduction reactions can target the phosphoryl hydrazine moiety, potentially converting it to a phosphine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Reduced forms of the phosphoryl hydrazine moiety.

    Substitution: Various substituted derivatives of the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a biochemical probe or inhibitor can be explored. Its ability to interact with specific enzymes or receptors could make it useful in studying biological pathways.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits bioactivity against certain diseases. Research could focus on its efficacy and mechanism of action in treating conditions such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction: The compound might influence cellular signaling pathways, affecting processes such as cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Bis(3-methylphenoxy)phosphoryl Hydrazine: An intermediate in the synthesis of the target compound.

    4-Formylbenzene-1,3-diol: Another precursor used in the synthesis.

    Phosphoryl Hydrazine Derivatives: Compounds with similar phosphoryl hydrazine moieties.

Uniqueness

4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol is unique due to its combination of a phosphoryl hydrazine moiety with a hydroxyl-substituted benzene ring

Properties

Molecular Formula

C21H21N2O5P

Molecular Weight

412.4 g/mol

IUPAC Name

4-[(E)-[bis(3-methylphenoxy)phosphorylhydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C21H21N2O5P/c1-15-5-3-7-19(11-15)27-29(26,28-20-8-4-6-16(2)12-20)23-22-14-17-9-10-18(24)13-21(17)25/h3-14,24-25H,1-2H3,(H,23,26)/b22-14+

InChI Key

BMVBGBXPTIJEDU-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OP(=O)(N/N=C/C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)C

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NN=CC2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)C

Origin of Product

United States

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